molecular formula C13H13FN2O2 B15066449 Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate

Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate

Cat. No.: B15066449
M. Wt: 248.25 g/mol
InChI Key: DZJYIYGLLLAJSJ-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 7-fluoro-4-chloroquinoline with methylamine, followed by esterification with ethyl chloroformate . The reaction conditions usually involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to target enzymes or receptors. This binding can inhibit the activity of enzymes such as DNA gyrase, leading to antibacterial effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the fluorine atom and the methylamino group enhances its pharmacokinetic properties and makes it a valuable compound for drug development .

Biological Activity

Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate is a fluorinated derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C13H12FN2O2 and a molecular weight of approximately 248.25 g/mol. The compound features a methylamino group at the 4-position and an ethyl ester at the 3-carboxylic acid position, which enhances its solubility and bioavailability compared to other quinoline derivatives.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against various strains of bacteria. The compound's mechanism of action is believed to involve inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This interaction can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound can be quantified through its Minimum Inhibitory Concentration (MIC) values against different bacterial strains:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These values indicate that the compound demonstrates moderate to good antimicrobial activity across both Gram-positive and Gram-negative bacteria .

The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of DNA gyrase and topoisomerase IV enzymes involved in bacterial DNA replication . The presence of the fluorine atom in the structure enhances lipophilicity, potentially facilitating better cell membrane penetration and interaction with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives similar to this compound:

  • Antimicrobial Studies : A study examining various monomeric alkaloids found that compounds with structural similarities exhibited varying degrees of antimicrobial activity, highlighting the importance of specific functional groups in enhancing efficacy .
  • Structure-Activity Relationship (SAR) : SAR studies have shown that modifications in the molecular structure significantly impact biological activity. For instance, replacing the methylamino group with other substituents can alter potency against bacterial strains .
  • In Vivo Studies : Preliminary in vivo studies suggest that compounds within this class may also exhibit antitumor properties, indicating their potential beyond antibacterial applications.

Properties

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate

InChI

InChI=1S/C13H13FN2O2/c1-3-18-13(17)10-7-16-11-6-8(14)4-5-9(11)12(10)15-2/h4-7H,3H2,1-2H3,(H,15,16)

InChI Key

DZJYIYGLLLAJSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC)F

Origin of Product

United States

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